Dose-Response Superiority: Oxitropium Produces Greater FEV₁ Increase Than Ipratropium at Submaximal Doses in COPD
In a randomized, double-blind, placebo-controlled crossover study of 20 male patients with stable COPD (mean FEV₁ 0.93 L), oxitropium bromide (100 μg/puff) produced a significantly greater increase in FEV₁ than ipratropium bromide (20 μg/puff) or flutropium bromide (30 μg/puff) after six cumulative puffs [1]. While the maximum achievable FEV₁ and FVC increases did not differ among the three anticholinergic agents at plateau doses, oxitropium demonstrated superior bronchodilation at lower cumulative doses, providing greater therapeutic effect with fewer inhalations [2].
| Evidence Dimension | Forced Expiratory Volume in 1 second (FEV₁) increase after cumulative dosing |
|---|---|
| Target Compound Data | Oxitropium bromide 100 μg/puff; plateau reached after 6 puffs (600 μg cumulative) |
| Comparator Or Baseline | Ipratropium bromide 20 μg/puff: plateau reached after 14 puffs (280 μg cumulative); Flutropium bromide 30 μg/puff: plateau reached after 14 puffs (420 μg cumulative) |
| Quantified Difference | After 6 puffs, oxitropium produced greater FEV₁ increase than ipratropium or flutropium; maximal response not significantly different among agents at plateau |
| Conditions | 20 male COPD patients, mean age 69.4 years, mean FEV₁ 0.93 L, randomized double-blind crossover, MDI administration at 60-minute intervals |
Why This Matters
Procurement decisions should account for per-puff potency: oxitropium achieves therapeutic effect with fewer actuations than ipratropium, which may improve patient adherence and reduce device usage costs.
- [1] Ikeda A, Nishimura K, Koyama H, Izumi T. Comparative dose-response study of three anticholinergic agents and fenoterol using a metered dose inhaler in patients with chronic obstructive pulmonary disease. Thorax. 1995;50(1):62-66. View Source
- [2] Ikeda A, et al. Comparative dose-response study of three anticholinergic agents and fenoterol. PMID: 7886652. View Source
